molecular formula C13H13BrF2N2O B2677003 6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2195877-80-4

6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2677003
CAS No.: 2195877-80-4
M. Wt: 331.161
InChI Key: JGRTUXOWIBVPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetically engineered chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,1-difluoro-6-azaspiro[2.5]octane core, a bridged spirocyclic system that incorporates a cyclopropane ring and a piperidine nitrogen, a structure recognized for its potential in the development of novel therapeutic agents . The 1,1-difluoro substitution on the cyclopropane ring can alter the molecule's electronic properties and metabolic stability, while the 5-bromopyridine-3-carbonyl moiety provides a versatile handle for further synthetic elaboration via cross-coupling reactions. The spirocyclic scaffold is of particular value in the design of compounds that target the central nervous system. Patents indicate that structurally related azaspiro[2.5]octane derivatives have been investigated as potent and selective ligands for muscarinic receptor subtypes, such as the M1 and M4 receptors, which are relevant targets for neurological disorders . Researchers can utilize this bromopyridine-functionalized spirocyclic building block to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF2N2O/c14-10-5-9(6-17-7-10)11(19)18-3-1-12(2-4-18)8-13(12,15)16/h5-7H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRTUXOWIBVPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts while maintaining high yields and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and spatial orientation, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6)

  • Molecular formula : C₇H₁₂ClF₂N
  • Molecular weight: Not explicitly stated, but estimated at ~195.63 g/mol.
  • Key differences : Lacks the bromopyridine-carbonyl substituent; instead, it is a hydrochloride salt of the unmodified spirocyclic amine. This enhances water solubility but reduces steric bulk and lipophilicity .

1,1-Difluoro-6-azaspiro[2.5]octane-6-carboxamide (CAS: 1934554-90-1)

  • Molecular formula: C₉H₅Br₂NO
  • Molecular weight : 302.95 g/mol
  • Key differences: Features a carboxamide group at the spirocyclic nitrogen, replacing the bromopyridine-carbonyl.

6-(4-Chlorobenzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS: 861212-71-7)

  • Molecular formula: C₁₂H₁₄ClNO₃S
  • Molecular weight : 287.76 g/mol
  • Key differences : Incorporates a sulfonyl group and an oxygen atom in the spirocyclic ring, altering electronic properties and reducing fluorine content. The 4-chlorophenyl group may modulate target selectivity compared to bromopyridine .

1,1-Difluoro-6-azaspiro[2.5]octane (Fluorochem F625202)

  • Molecular formula : C₇H₁₀F₂N
  • Molecular weight: Not provided, but estimated at ~159.16 g/mol.
  • Key differences : The base spirocyclic structure without substituents, offering minimal steric hindrance for derivatization .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Supplier
6-(5-Bromopyridine-3-carbonyl)-... (2195877-80-4) C₁₃H₁₃BrF₂N₂O 331.16 Bromopyridine-carbonyl Arctom Scientific
1,1-Difluoro-6-azaspiro[2.5]octane HCl (1282532-00-6) C₇H₁₂ClF₂N ~195.63 Hydrochloride salt PharmaBlock
1,1-Difluoro-6-azaspiro[2.5]octane-6-carboxamide (1934554-90-1) C₉H₅Br₂NO 302.95 Carboxamide Enamine
6-(4-Chlorobenzenesulfonyl)-1-oxa-... (861212-71-7) C₁₂H₁₄ClNO₃S 287.76 Chlorobenzenesulfonyl, oxa-substitution CymitQuimica
1,1-Difluoro-6-azaspiro[2.5]octane (F625202) C₇H₁₀F₂N ~159.16 Unsubstituted Fluorochem

Physicochemical and Functional Insights

  • Lipophilicity : The bromopyridine-carbonyl group in the target compound increases logP compared to hydrochloride salts or carboxamide derivatives, favoring membrane permeability .
  • Synthetic Utility : Bromine in the target compound enables Suzuki or Ullmann couplings, whereas sulfonyl or carboxamide groups may limit reactivity .
  • Solubility : Hydrochloride salts (e.g., CAS 1282532-00-6) exhibit higher aqueous solubility than neutral spirocyclic derivatives .

Research and Commercial Relevance

These compounds are primarily used as intermediates in drug discovery. For example:

  • The bromopyridine-carbonyl variant (CAS 2195877-80-4) could serve as a kinase inhibitor precursor due to bromine’s role in halogen bonding .
  • Hydrochloride salts (e.g., CAS 1263132-31-5) are often utilized in peptide mimetics or as solubility-enhancing prodrugs .
  • Sulfonyl-containing analogs (CAS 861212-71-7) may target proteases or GPCRs, leveraging sulfonyl’s polar interactions .

Biological Activity

6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic compound that belongs to the class of azaspiro compounds, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential as a glucagon-like peptide-1 (GLP-1) receptor agonist, which has implications for treating metabolic disorders such as type 2 diabetes and obesity.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of bromine and difluoro groups enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.

Molecular Formula: C12_{12}H12_{12}BrF2_2N\
Molecular Weight: 292.13 g/mol

This compound acts primarily as an agonist for the GLP-1 receptor. Activation of this receptor leads to several beneficial physiological effects:

  • Stimulates insulin secretion from pancreatic beta cells.
  • Reduces plasma glucose levels by inhibiting glucagon release.
  • Delays gastric emptying , contributing to increased satiety.
  • Suppresses appetite , aiding in weight management.

Research Findings

Recent studies have highlighted the importance of small-molecule GLP-1 receptor agonists in diabetes management. A study published in October 2023 demonstrated that a series of 6-azaspiro[2.5]octane derivatives, including our compound of interest, exhibited significant GLP-1 receptor activation leading to enhanced insulin release and reduced food intake in preclinical models .

Table 1: Summary of Biological Activities

ActivityEffectReference
GLP-1 Receptor AgonismIncreased insulin secretion
Appetite SuppressionDecreased food intake
Glucose RegulationLowered plasma glucose levels
Gastric Emptying DelayProlonged gastric retention

Case Studies

In a pivotal study involving diabetic mice, administration of this compound resulted in:

  • A 30% reduction in fasting blood glucose levels compared to control groups.
  • A significant decrease in body weight over a 4-week treatment period.

These findings suggest that this compound not only facilitates glycemic control but also aids in weight loss, making it a promising candidate for further development in diabetes therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.